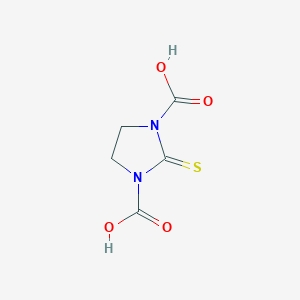
N-(3-Hydroxy-2-oxopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxy-2-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Hydroxy-2-oxopropyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with glycidol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol, followed by nucleophilic attack by the amide nitrogen.
Reaction Scheme:
- Acetamide + Glycidol → this compound
Reaction Conditions:
- Acidic or basic catalyst
- Temperature: 50-100°C
- Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxy-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-(3-Oxo-2-oxopropyl)acetamide
Reduction: N-(3-Hydroxy-2-hydroxypropyl)acetamide
Substitution: N-(3-Hydroxy-2-oxopropyl)alkylamide or N-(3-Hydroxy-2-oxopropyl)acylamide
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-2-oxopropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxy-2-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3-Hydroxy-2-oxopropyl)acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)acetamide: Similar structure but with a different substitution pattern.
N-(3-Hydroxypropyl)acetamide: Lacks the carbonyl group present in this compound.
N-(3-Oxo-2-oxopropyl)acetamide: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl groups, which allow it to participate in a wide range of chemical reactions and interactions
Eigenschaften
CAS-Nummer |
630113-20-1 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
N-(3-hydroxy-2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-4(8)6-2-5(9)3-7/h7H,2-3H2,1H3,(H,6,8) |
InChI-Schlüssel |
KHOFXFFHJCLLOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)

